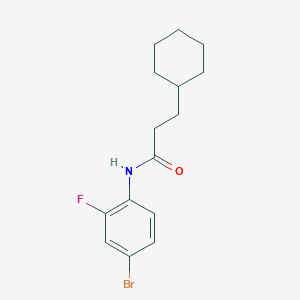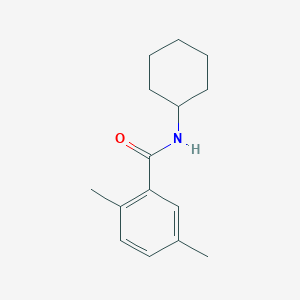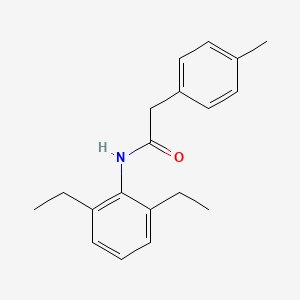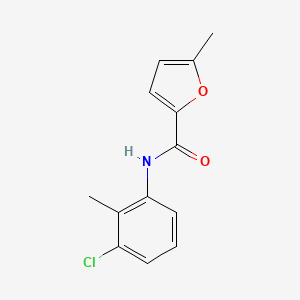
N-(4-bromo-2-fluorophenyl)-3-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-3-cyclohexylpropanamide (also known as BFPCC) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
BFPCC has been studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of neuroscience, where BFPCC has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Mecanismo De Acción
BFPCC acts as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the brain. By enhancing the activity of this receptor, BFPCC can increase the inhibitory tone in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects
BFPCC has been shown to have a range of biochemical and physiological effects, including the ability to reduce neuronal excitability, increase the activity of the GABAA receptor, and reduce the frequency and severity of seizures. Additionally, BFPCC has been shown to have analgesic effects, making it a potential therapeutic agent for the treatment of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of BFPCC is its high potency and selectivity for the GABAA receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of BFPCC is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on BFPCC, including the development of more stable analogs with longer half-lives, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to fully understand the mechanisms underlying the analgesic effects of BFPCC and to determine its potential as a treatment for neuropathic pain.
Conclusion
In conclusion, BFPCC is a promising compound with potential applications in various fields of scientific research. Its ability to modulate the activity of the GABAA receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions, and its potential therapeutic applications in neurological and psychiatric disorders make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of BFPCC involves the reaction of 4-bromo-2-fluoroaniline with cyclohexylmagnesium bromide followed by reaction with 3-chloropropionyl chloride. The resulting compound is then purified using column chromatography to obtain BFPCC in high yield and purity.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJKRTWVZBYBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5831335.png)
![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)


![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)


![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)

![2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)


